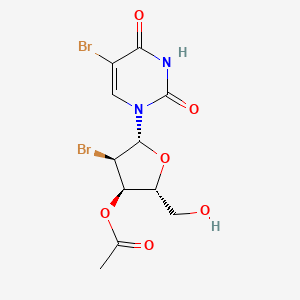
3'-O-Acetyl-2',5-dibromo-2'-deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine is a synthetic nucleoside analogue. It is structurally similar to thymidine, a naturally occurring nucleoside. This compound is characterized by the presence of bromine atoms at the 2’ and 5’ positions and an acetyl group at the 3’ position of the deoxyuridine molecule. These modifications confer unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine typically involves the bromination of 2’-deoxyuridine followed by acetylation. The bromination is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
The acetylation step involves the reaction of the brominated product with acetic anhydride in the presence of a base such as pyridine. This reaction is typically carried out at room temperature and results in the formation of 3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine.
Industrial Production Methods
Industrial production of 3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding uracil derivatives or reduction to remove the bromine atoms.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the parent nucleoside.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution Reactions: Products include various substituted uridine derivatives.
Oxidation: Products include uracil derivatives.
Reduction: Products include dehalogenated nucleosides.
Hydrolysis: The major product is 2’,5-dibromo-2’-deoxyuridine.
Applications De Recherche Scientifique
3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Employed in studies of DNA replication and repair due to its ability to be incorporated into DNA.
Medicine: Investigated for its potential antiviral and anticancer properties. It can act as a radiosensitizer, enhancing the effects of radiation therapy in cancer treatment.
Industry: Utilized in the development of diagnostic tools and assays for detecting cell proliferation and DNA synthesis.
Mécanisme D'action
The mechanism of action of 3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. Once incorporated, the bromine atoms and acetyl group can interfere with DNA replication and repair processes. This can lead to mutations or cell death, making the compound useful in cancer therapy and antiviral treatments. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2’-deoxyuridine (BrdU): A widely used nucleoside analogue for studying cell proliferation.
5-Iodo-2’-deoxyuridine (IdU): Another nucleoside analogue with antiviral properties.
5-Fluoro-2’-deoxyuridine (FdU): Used in cancer treatment due to its ability to inhibit thymidylate synthase.
Uniqueness
3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine is unique due to the presence of both bromine atoms and an acetyl group. This combination enhances its chemical reactivity and biological activity compared to other nucleoside analogues. The acetyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
65591-39-1 |
|---|---|
Formule moléculaire |
C11H12Br2N2O6 |
Poids moléculaire |
428.03 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-4-bromo-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H12Br2N2O6/c1-4(17)20-8-6(3-16)21-10(7(8)13)15-2-5(12)9(18)14-11(15)19/h2,6-8,10,16H,3H2,1H3,(H,14,18,19)/t6-,7-,8-,10-/m1/s1 |
Clé InChI |
UHCJNFIOELWGEM-FDDDBJFASA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1Br)N2C=C(C(=O)NC2=O)Br)CO |
SMILES canonique |
CC(=O)OC1C(OC(C1Br)N2C=C(C(=O)NC2=O)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


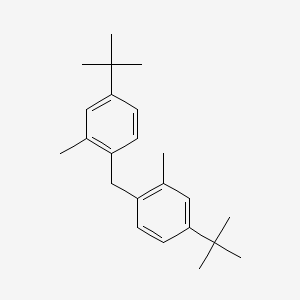
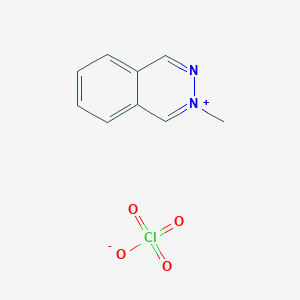
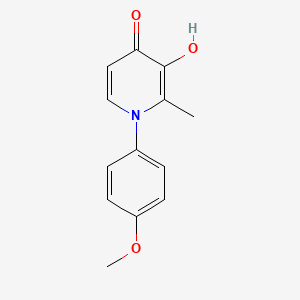

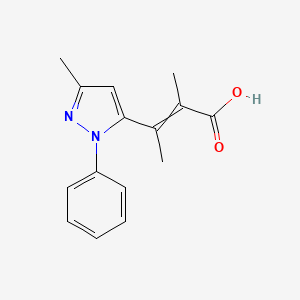

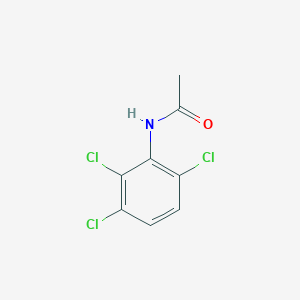
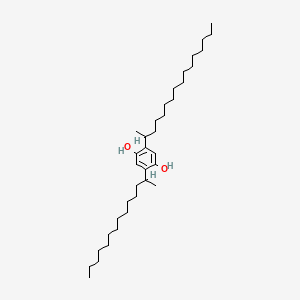
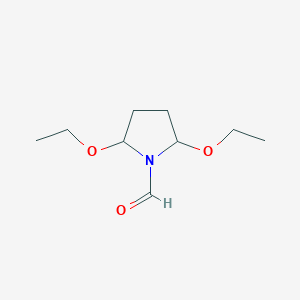
![1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole](/img/structure/B14495261.png)
![Phosphine, tris[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14495282.png)
![2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B14495289.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide](/img/structure/B14495291.png)

